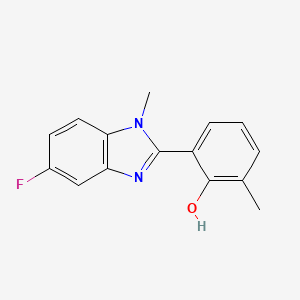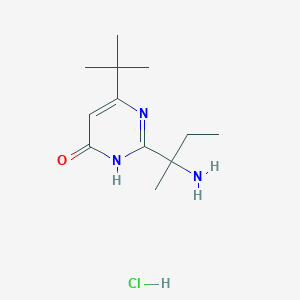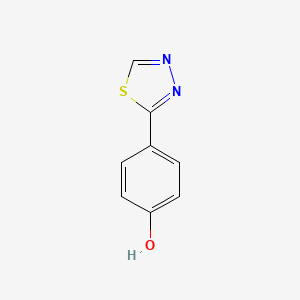
4-Amino-1H-indazol-6-ol hydrochloride
Overview
Description
4-Amino-1H-indazol-6-ol hydrochloride is a useful research compound. Its molecular formula is C7H8ClN3O and its molecular weight is 185.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indazole derivatives, have been known to target enzymes likeCHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These enzymes play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
It’s likely that the compound interacts with its targets (such as chk1, chk2, and sgk) by binding to their active sites, thereby inhibiting their function . This interaction can lead to changes in the cell cycle and cell volume regulation .
Biochemical Pathways
Given its potential targets, it’s plausible that the compound affects pathways related to cell cycle regulation and cell volume control . The downstream effects of these pathway alterations could include changes in cell proliferation and cell size .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially enhance their bioavailability.
Result of Action
Similar compounds have shown potent anti-proliferative activity against certain cancer cell lines . This suggests that 4-Amino-1H-indazol-6-ol hydrochloride might also exhibit anti-proliferative effects, possibly by inducing cell cycle arrest .
Biochemical Analysis
Biochemical Properties
4-Amino-1H-indazol-6-ol hydrochloride: plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the catabolism of tryptophan to kynurenine . The interaction with IDO1 is particularly noteworthy as it can lead to the suppression of immune responses, making it a potential target for cancer immunotherapy . Additionally, This compound has been found to inhibit cyclo-oxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory mediators.
Cellular Effects
The effects of This compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce G2/M cell cycle arrest in human colorectal cancer cells (HCT116), thereby inhibiting cell proliferation . Furthermore, This compound can suppress the expression of IDO1 protein, which plays a role in immune evasion by cancer cells .
Molecular Mechanism
At the molecular level, This compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of IDO1, which leads to a decrease in the production of kynurenine and an increase in tryptophan levels . This inhibition can result in the activation of immune responses against cancer cells. Additionally, This compound binds to the active site of COX-2, thereby preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that This compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of immune responses .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, This compound can lead to adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound: is involved in several metabolic pathways, including the kynurenine pathway, where it inhibits the enzyme IDO1 . This inhibition leads to an accumulation of tryptophan and a reduction in kynurenine levels, which can have various physiological effects. Additionally, the compound can affect the metabolism of arachidonic acid by inhibiting COX-2, thereby reducing the production of pro-inflammatory prostaglandins.
Properties
IUPAC Name |
4-amino-1H-indazol-6-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O.ClH/c8-6-1-4(11)2-7-5(6)3-9-10-7;/h1-3,11H,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVYZWJTQRLYPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)C=NN2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384511.png)

![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384513.png)
![8$l^{6}-Thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384515.png)




